10-Alfa-hydroxyoxycodone

Description

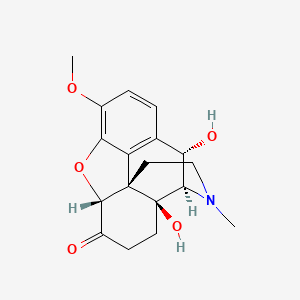

Structure

3D Structure

Properties

CAS No. |

96453-12-2 |

|---|---|

Molecular Formula |

C18H21NO5 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

(4R,4aS,7aR,12bS,13S)-4a,13-dihydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C18H21NO5/c1-19-8-7-17-12-9-3-4-11(23-2)14(12)24-16(17)10(20)5-6-18(17,22)15(19)13(9)21/h3-4,13,15-16,21-22H,5-8H2,1-2H3/t13-,15+,16-,17-,18+/m0/s1 |

InChI Key |

SXHURKJPBYEAQN-SRVCANOKSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1[C@H](C5=C3C(=C(C=C5)OC)O4)O)O |

Canonical SMILES |

CN1CCC23C4C(=O)CCC2(C1C(C5=C3C(=C(C=C5)OC)O4)O)O |

Origin of Product |

United States |

Contextualization Within Oxycodone Analogues and Metabolites

10-Alpha-hydroxyoxycodone is recognized as a minor metabolite and a known impurity in the synthesis of oxycodone hydrochloride. forensicrti.orgncats.io It exists alongside other oxycodone-related substances such as oxymorphone, noroxymorphone, and 6-α-oxycodol. forensicrti.org The metabolic transformation of oxycodone in the human body is a complex process primarily occurring in the liver through the cytochrome P450 enzyme system. wikipedia.orgnih.gov This process leads to a variety of metabolites, including noroxycodone, oxymorphone, and their derivatives. wikipedia.orgnih.gov

The hydroxylation at the C-10 position of the morphinan (B1239233) skeleton, which characterizes 10-alpha-hydroxyoxycodone, represents a specific modification that is of considerable interest to researchers. The position and stereochemistry of hydroxyl groups on the morphinan scaffold are known to significantly influence the pharmacological properties of the resulting compound.

Historical Perspectives on Hydroxylated Morphinans

The exploration of hydroxylated morphinans is part of a long history of modifying the basic morphine structure to develop new therapeutic agents. oup.commdpi.com Early modifications in the 20th century focused on the oxidation of the 6-position hydroxyl group and reduction of the 7-8 double bond, leading to the discovery of clinically important opioids like oxycodone, hydromorphone, and oxymorphone. oup.com

The synthesis of hydroxylated derivatives has been a continuous effort in opioid chemistry. For instance, methods for preparing 10-hydroxy-oxycodone and its counterpart, 10-keto-oxycodone, have involved the direct oxidation of oxycodone using reagents like chromium or selenium dioxide. mdpi.comresearchgate.net More recent methods have employed ceric ammonium (B1175870) nitrate (B79036) for a more selective hydroxylation at the C-10 position. mdpi.comresearchgate.net The interest in these 10-substituted opiates has been driven, in part, by the pursuit of analgesics with different receptor selectivity profiles, such as κ-opioid receptor agonists, which could potentially offer pain relief with a reduced liability for dependence. mdpi.com

Academic Significance in Preclinical Research

Targeted Synthetic Approaches for 10-Hydroxylation

The introduction of a hydroxyl group at the C-10 position of the oxycodone molecule is a challenging transformation that requires specific and controlled synthetic strategies. Both direct oxidation and more complex chemoenzymatic pathways have been explored to achieve this hydroxylation.

Oxidative Transformations of Oxycodone Precursors

Direct oxidation of oxycodone is a primary method for producing 10-hydroxyoxycodone. This approach involves treating the oxycodone precursor with various oxidizing agents that can selectively introduce a hydroxyl group at the benzylic C-10 position. Research has identified several reagents capable of this transformation. mdpi.comresearchgate.net

Commonly employed methods involve the use of chromium-based reagents or selenium dioxide. mdpi.comresearchgate.net More recently, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been utilized for this oxidation, reportedly leading exclusively to the 10-hydroxy product. mdpi.comresearchgate.net The reaction mechanism involves the activation of the C-H bond at the C-10 position, which is susceptible to oxidation due to its benzylic nature, being adjacent to the aromatic ring of the morphinan (B1239233) structure.

The table below summarizes the key oxidative reagents used for this transformation.

| Oxidizing Agent | Precursor | Product | Reference |

| Chromium Reagents | Oxycodone | 10-Hydroxyoxycodone | mdpi.comresearchgate.net |

| Selenium Dioxide | Oxycodone | 10-Hydroxyoxycodone | mdpi.comresearchgate.net |

| Ceric Ammonium Nitrate (CAN) | Oxycodone | 10-Hydroxyoxycodone | mdpi.comresearchgate.net |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis offers a powerful, stereoselective alternative for preparing complex molecules like 10-hydroxyoxycodone. These methods combine the precision of enzymatic reactions with the versatility of traditional organic chemistry. mdpi.commdpi.com A notable chemoenzymatic total synthesis of (+)-10-keto-oxycodone has been developed, which proceeds through a 10-hydroxy intermediate. mdpi.comresearchgate.net

Stereoselective Synthesis and Chiral Control at C-10

Achieving specific stereochemistry at the C-10 position is critical, as both 10-alfa-hydroxy and 10-beta-hydroxy isomers can be formed. The stereochemical outcome of the synthesis is highly dependent on the chosen pathway and reagents.

In chemoenzymatic routes, the initial enzymatic dihydroxylation reaction establishes the absolute stereochemistry early in the synthesis, which guides the formation of subsequent stereocenters. mdpi.comresearchgate.net In the total synthesis of (+)-10-keto-oxycodone, the stereochemistry of an intermediate benzylic alcohol lactam was found to favor a beta-face attack by a nucleophile, demonstrating the influence of substrate control on stereoselectivity. mdpi.com

The differentiation between the alpha and beta epimers at C-10 can be determined using spectroscopic methods, such as by analyzing the coupling constants (J-values) in proton NMR spectroscopy. The coupling constant between the protons at C-9 and C-10 (J9-10) is characteristically different for the two isomers. For the beta epimer, the J-value is approximately 5.0 Hz, whereas for the alpha epimer, the J-value is around 0 Hz, indicating a different dihedral angle between these two protons. mdpi.com This analytical distinction is crucial for confirming the stereochemical outcome of a synthesis.

Derivatization Strategies for Structural Modification and Characterization

The 10-hydroxy group in 10-alfa-hydroxyoxycodone serves as a synthetic handle for further structural modifications. These derivatizations are essential for creating new compounds for research and for preparing analytical standards, such as isotopic analogs.

Functional Group Interconversions at the 10-Position

The hydroxyl group at the C-10 position can be converted into other functional groups, allowing for the exploration of new chemical space. The most common functional group interconversion is the oxidation of the secondary alcohol at C-10 to a ketone. mdpi.com

This transformation yields 10-keto-oxycodone, a related opioid derivative. Stronger oxidizing agents are required for this step compared to the initial hydroxylation of oxycodone. Reagents such as Dess–Martin periodinane and manganese dioxide have been successfully used to perform this oxidation. mdpi.com Because of the sensitivity of the benzylic alcohol to certain conditions, it is sometimes oxidized to the more stable ketone before performing other reactions on the molecule, such as deprotection steps. mdpi.com Other potential transformations include the nucleophilic displacement of the hydroxyl group, which is activated by the para-methoxy group on the aromatic ring. mdpi.com

The table below details common functional group interconversions at the 10-position.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |

| 10-Hydroxy | Dess–Martin periodinane | 10-Keto | mdpi.com |

| 10-Hydroxy | Manganese dioxide | 10-Keto | mdpi.com |

Preparation of Isotopic Analogs for Research Purposes

Isotopically labeled compounds are indispensable tools in various research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry. nih.govrug.nl The synthesis of an isotopically labeled version of 10-alfa-hydroxyoxycodone, such as with deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), would follow established principles of isotopic labeling. nih.gov

The introduction of an isotopic label can be achieved by using a labeled precursor at an early stage of the synthesis or by incorporating the label in one of the final synthetic steps. nih.gov In the context of the synthetic routes to 10-alfa-hydroxyoxycodone, several strategies could be envisioned:

Labeled Oxidizing or Reducing Agents: Using a deuterated reducing agent, for example, could introduce deuterium at a specific position.

Labeled Precursors in Chemoenzymatic Synthesis: The chemoenzymatic pathway could be initiated with an isotopically labeled starting material, such as a labeled phenethyl acetate, carrying the isotope through the entire synthetic sequence. mdpi.comrsc.org

Late-Stage Labeling: If a suitable reaction is available, the isotope can be introduced near the end of the synthesis to maximize efficiency and minimize the loss of expensive labeled material. nih.gov

These labeled analogs are crucial for unequivocally identifying and quantifying 10-alfa-hydroxyoxycodone in complex biological matrices.

Enzymatic Pathways Leading to Hydroxylated Oxycodone Derivatives in Biological Systems (In Vitro/Animal Models)

The metabolism of oxycodone is extensive, with only about 8% to 14% of the parent drug excreted unchanged in the urine over 24 hours. acs.orgfda.gov In vitro and in vivo studies have elucidated the primary metabolic pathways, which are N-demethylation and O-demethylation. nih.govnih.gov

N-demethylation of oxycodone results in the formation of noroxycodone. nih.gov This is considered the principal metabolic pathway. wikipedia.org O-demethylation of oxycodone produces oxymorphone, another significant metabolite. nih.gov Both noroxycodone and oxymorphone can undergo further metabolic conversions. For instance, noroxycodone can be O-demethylated to form noroxymorphone, and oxymorphone can be N-demethylated to the same metabolite. pharmgkb.org

Additionally, 6-keto reduction of oxycodone and its metabolites leads to the formation of oxycodol, oxymorphol, and noroxycodol, each existing as α- and β-stereoisomers. pharmgkb.org Glucuronidation is another key phase II metabolic pathway for oxycodone and its metabolites. nih.gov

While hydroxylation is a known metabolic reaction for many opioids, the specific formation of 10-Alfa-hydroxyoxycodone as a metabolite of oxycodone is not extensively reported in human studies. oup.com Research in animal models, such as rabbits, has identified various urinary metabolites of oxycodone, including products of O-demethylation, N-demethylation, 6-keto-reduction, and N-oxide formation. oup.com However, the presence of 10-hydroxyoxycodone as a significant metabolite in these studies is not clearly established. Some studies have tentatively identified novel oxycodone metabolites in human urine, but these have not been definitively characterized as 10-hydroxylated derivatives. oup.com

Role of Cytochrome P450 Enzymes and Other Biocatalysts in Hydroxylation

The cytochrome P450 (CYP) enzyme system, located primarily in the liver, plays a crucial role in the phase I metabolism of oxycodone. nih.govoup.com

Key CYP Enzymes in Oxycodone Metabolism:

CYP3A4: This is the major enzyme responsible for the N-demethylation of oxycodone to noroxycodone. nih.govnih.gov

CYP2D6: This enzyme catalyzes the O-demethylation of oxycodone to the active metabolite oxymorphone. nih.govnih.gov It is also involved in the O-demethylation of noroxycodone to noroxymorphone. pharmgkb.org The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, which can affect the metabolic profile of oxycodone. nih.gov

CYP2C18: Some in vitro studies suggest that CYP2C18 can also contribute to the N-demethylation of oxycodone to noroxycodone. drugbank.com

The following table summarizes the primary metabolic pathways and the enzymes involved:

| Metabolic Pathway | Metabolite | Primary Enzyme(s) | Significance |

| N-demethylation | Noroxycodone | CYP3A4, CYP3A5 | Major pathway nih.govnih.gov |

| O-demethylation | Oxymorphone | CYP2D6 | Minor pathway, but produces a potent active metabolite nih.govnih.gov |

| 6-Keto reduction | α- and β-Oxycodol | Unknown | Minor pathway pharmgkb.org |

| Glucuronidation | Oxycodone-glucuronide | UGT2B7, UGT2B4 | Phase II metabolism nih.gov |

While CYP enzymes are the primary biocatalysts for the oxidative metabolism of oxycodone, other enzymes are also involved. Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT2B7 and UGT2B4, are responsible for the phase II glucuronidation of oxycodone and its metabolites. nih.gov

The direct enzymatic 10-hydroxylation of oxycodone in biological systems has not been a major focus of research, likely due to it being a minor or non-existent pathway in humans. While biocatalytic C-H hydroxylation reactions are a subject of research for creating novel steroid derivatives and other compounds, specific studies detailing the enzymatic formation of 10-Alfa-hydroxyoxycodone from oxycodone are lacking in the provided search results. nih.gov

Comparative Biotransformation of Related Opioids to 10-Hydroxylated Forms

To understand the potential for 10-hydroxylation of oxycodone, it is useful to examine the metabolism of structurally related opioids.

Hydrocodone: Hydrocodone, which is structurally similar to oxycodone, undergoes metabolism primarily through CYP2D6 to form hydromorphone (O-demethylation) and through CYP3A4 to form norhydrocodone (B1253062) (N-demethylation). nih.govnih.gov Minor metabolites of hydrocodone include dihydrocodeine (6-α-hydrocodol). nih.gov While hydroxylation is a metabolic route for hydrocodone, the formation of a 10-hydroxy metabolite is not reported as a significant pathway.

Naltrexone: Naltrexone, an opioid antagonist, is metabolized in the liver, primarily by dihydrodiol dehydrogenases, to 6β-naltrexol (also known as 6β-hydroxynaltrexone). wikipedia.orgwikipedia.org This is a major metabolite, and its formation involves the reduction of the 6-keto group to a hydroxyl group, a different type of hydroxylation than at the C-10 position. Studies have not prominently reported 10-hydroxynaltrexone as a metabolite.

Other Opioids: The metabolism of other opioids, such as morphine, primarily involves glucuronidation. nih.gov For synthetic opioids like fentanyl, metabolism includes hydroxylation at various positions, but this is on a different chemical scaffold than the morphinan structure of oxycodone. nih.gov Research into the biosynthesis of morphinan alkaloids in yeast has identified various enzymatic steps, including demethylation and reduction, but not specifically 10-hydroxylation as a primary metabolic step. plos.org

The following table provides a comparative overview of the major metabolic pathways of related opioids:

| Opioid | Primary Metabolic Pathways | Key Enzymes | Formation of Hydroxylated Metabolites |

| Oxycodone | N-demethylation, O-demethylation | CYP3A4, CYP2D6 | Oxymorphone (O-demethylation product with a hydroxyl group) is a major active metabolite. Direct 10-hydroxylation is not a well-documented metabolic pathway. nih.govnih.gov |

| Hydrocodone | O-demethylation, N-demethylation | CYP2D6, CYP3A4 | Hydromorphone (O-demethylation product) is a key active metabolite. nih.govnih.gov |

| Naltrexone | 6-keto reduction | Dihydrodiol dehydrogenases | 6β-naltrexol is a major active metabolite. wikipedia.orgwikipedia.org |

| Morphine | Glucuronidation | UGT2B7 | Morphine-3-glucuronide and morphine-6-glucuronide (B1233000) are the main metabolites. nih.gov |

Structural Analysis and Stereochemical Characterization of 10 Alfa Hydroxyoxycodone

Spectroscopic and Spectrometric Elucidation of Molecular Structure

The molecular formula of 10-alpha-hydroxyoxycodone has been established as C18H21NO5, with a molecular weight of 331.36 g/mol . Its systematic IUPAC name is (4R,4aS,7aR,12bS)-4a,10α,14-trihydroxy-3-methoxy-17-methyl-4,5-epoxymorphinan-6-one. The elucidation of this complex structure has been achieved through a combination of spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data for 10-alpha-hydroxyoxycodone

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| ~6.7 | d | ~8.0 | Aromatic-H |

| ~6.6 | d | ~8.0 | Aromatic-H |

| ~4.7 | s | - | H-5 |

| ~4.5 | d | ~5.0 | H-10β |

| ~3.9 | s | - | OCH₃ |

| ~3.3 | d | ~18.0 | H-9α |

| ~2.9 | m | - | H-7α |

| ~2.6 | m | - | H-7β |

| ~2.4 | s | - | N-CH₃ |

| ~2.3 | m | - | H-8α |

| ~2.2 | m | - | H-15α |

| ~2.0 | m | - | H-16α |

| ~1.9 | m | - | H-8β |

| ~1.7 | m | - | H-15β |

| ~1.6 | m | - | H-16β |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 10-alpha-hydroxyoxycodone

| Chemical Shift (ppm) | Carbon Atom |

| ~208 | C-6 |

| ~145 | Aromatic C |

| ~143 | Aromatic C |

| ~128 | Aromatic C |

| ~125 | Aromatic C |

| ~119 | Aromatic C |

| ~115 | Aromatic C |

| ~90 | C-5 |

| ~75 | C-14 |

| ~70 | C-10 |

| ~60 | C-9 |

| ~57 | OCH₃ |

| ~47 | N-CH₂ |

| ~45 | C-13 |

| ~43 | N-CH₃ |

| ~36 | C-8 |

| ~31 | C-15 |

| ~22 | C-7 |

| ~20 | C-16 |

Table 3: Predicted Mass Spectrometry Data for 10-alpha-hydroxyoxycodone

| m/z Value | Interpretation |

| 331 | [M]+ (Molecular Ion) |

| 314 | [M-OH]+ |

| 313 | [M-H₂O]+ |

| 298 | [M-CH₃OH]+ |

| 256 | Further fragmentation |

Table 4: Predicted Infrared (IR) Absorption Data for 10-alpha-hydroxyoxycodone

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (hydroxyl groups) |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ketone) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ether) |

| ~1100 | C-N stretch (amine) |

Conformational Analysis and Stereochemical Assignment at C-10

The stereochemistry at the C-10 position is crucial in defining the alpha and beta isomers of 10-hydroxyoxycodone. The assignment of the alpha configuration is determined by the spatial orientation of the hydroxyl group at this carbon. In the morphinan (B1239233) ring system, the conformation is relatively rigid. However, the orientation of substituents can significantly influence the molecule's biological activity.

The stereochemical assignment of the C-10 epimers has been elucidated through NMR spectroscopy, specifically by analyzing the coupling constants between the proton at C-10 and the proton at C-9 (J9-10). For the alpha epimer, where the substituent at C-10 is on the alpha face of the molecule, the coupling constant (J9-10) is expected to be around 0 Hz mdpi.com. This is due to the dihedral angle between the H-9 and H-10 protons approaching 90 degrees in this conformation.

Distinction and Interconversion Studies of C-10 Stereoisomers (Alpha vs. Beta)

The primary method for distinguishing between the 10-alpha and 10-beta stereoisomers is through ¹H NMR spectroscopy. As mentioned, the key differentiating factor is the coupling constant J9-10. In contrast to the alpha epimer, compounds with a beta-oriented substituent at C-10 exhibit a J9-10 coupling constant of approximately 5.0 Hz mdpi.com. This larger coupling constant is indicative of a different dihedral angle between the H-9 and H-10 protons.

Studies on the synthesis of related compounds have shown that the stereochemical outcome at C-10 can be influenced by the reagents and reaction conditions employed. For instance, the reduction of a precursor can lead to the formation of epimeric mixtures, which can then be separated and characterized. While specific studies on the interconversion of 10-alpha and 10-beta-hydroxyoxycodone are not extensively documented, the potential for epimerization under certain acidic or basic conditions exists, as is common for compounds with a hydroxyl group adjacent to a carbonyl group.

Opioid Receptor Pharmacology and Molecular Interactions of 10 Alfa Hydroxyoxycodone Preclinical Focus

In Vitro Receptor Binding Affinity and Selectivity Studies

No data is available in the searched scientific literature regarding the binding affinity (Ki) of 10-alpha-hydroxyoxycodone for the mu, kappa, or delta opioid receptors.

Mu Opioid Receptor (MOR) Interactions

There is no available information on the binding affinity or selectivity of 10-alpha-hydroxyoxycodone for the mu opioid receptor.

Kappa Opioid Receptor (KOR) Interactions

There is no available information on the binding affinity or selectivity of 10-alpha-hydroxyoxycodone for the kappa opioid receptor.

Delta Opioid Receptor (DOR) Interactions

There is no available information on the binding affinity or selectivity of 10-alpha-hydroxyoxycodone for the delta opioid receptor.

Functional Activity Assays (Agonism/Antagonism) in Cell-Based Systems

No studies detailing the functional activity (e.g., EC50, Emax, or IA) of 10-alpha-hydroxyoxycodone in cell-based assays for determining agonism or antagonism at opioid receptors were found in the public domain.

In Vitro/Ex Vivo Studies of Signaling Pathways Activation

There is a lack of published research on the effects of 10-alpha-hydroxyoxycodone on intracellular signaling cascades typically associated with opioid receptor activation, such as G-protein coupling (e.g., [³⁵S]GTPγS binding assays) or β-arrestin recruitment.

Preclinical Animal Model Investigations of Central Nervous System Engagement (Excluding Behavioral/Abuse Liability)

No preclinical studies in animal models investigating the central nervous system engagement of 10-alpha-hydroxyoxycodone, excluding behavioral outcomes, were identified. Research in this area has concentrated on oxycodone and its primary, more abundant metabolites.

Analytical Methodologies for Quantification and Purity Assessment

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the analysis of 10-alpha-hydroxyoxycodone, providing the necessary separating power to resolve it from structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) is a primary method for the routine analysis and quality control of oxycodone and its impurities. researchgate.net Method development focuses on achieving adequate resolution, sensitivity, and robustness. The United States Pharmacopeia (USP) provides a standardized HPLC method for assessing impurities in Oxycodone Hydrochloride, which includes 10-hydroxyoxycodone. uspnf.com

A typical HPLC system for this purpose utilizes a reversed-phase column with a UV detector. uspnf.comresearchgate.net The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, delivered in either an isocratic or gradient elution mode to achieve optimal separation. researchgate.nethelixchrom.comsigmaaldrich.com

Table 1: Example HPLC Parameters for Oxycodone Impurity Analysis

| Parameter | Condition | Source |

|---|---|---|

| Mode | Liquid Chromatography (LC) | uspnf.com |

| Detector | UV at 206 nm | uspnf.com |

| Column | 3.9-mm × 15-cm; L1 packing | uspnf.com |

| Mobile Phase | Varies; often buffered acetonitrile/methanol and water | researchgate.nethelixchrom.com |

| Detection | UV Spectrophotometry | researchgate.netuspnf.com |

| Relative Retention Time (RRT) | 10-Hydroxyoxycodone RRT ≈ 0.53 (relative to oxycodone) | uspnf.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the identification and quantification of opioids and their related substances. researchgate.netnih.gov Due to the low volatility of compounds like 10-alpha-hydroxyoxycodone, a derivatization step is typically required prior to analysis. astm.orgoup.comspringernature.com This process involves converting hydroxyl groups into more volatile esters or ethers, commonly using silylating agents (e.g., BSTFA) or acid anhydrides. astm.orgoup.comspringernature.com

Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that serves as a chemical fingerprint for definitive identification. oup.com For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring only specific fragment ions characteristic of the target analyte. springernature.comoup.com

For the detection of trace amounts of 10-alpha-hydroxyoxycodone, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and specificity. rug.nlnih.gov This technique couples the powerful separation capabilities of HPLC with the precise detection and structural elucidation provided by tandem mass spectrometry. rug.nlojp.gov It is particularly valuable for analyzing complex matrices, such as biological fluids or low-level impurities in drug formulations. nih.govthermofisher.com

Sensitive and reliable LC-MS/MS methods have been developed for the quantification of oxycodone and its metabolites, capable of reaching a sensitivity of 0.1 μg/L. rug.nlnih.gov These methods typically employ an electrospray ionization (ESI) source, usually in positive mode, to ionize the analytes as they elute from the LC column. nih.govnih.gov The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, drastically reducing background noise and improving the limit of quantification. rug.nlnih.govoup.com

Table 2: Common Parameters for LC-MS/MS Trace Analysis of Opioids

| Parameter | Typical Setting | Source |

|---|---|---|

| Chromatography | Reversed-Phase HPLC | rug.nlnih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Mass Analyzer | Triple Quadrupole | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | rug.nlnih.gov |

| Sensitivity | ng/mL to pg/mL range | rug.nlnih.govuts.edu.au |

Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods are integral to the quantitative analysis of 10-alpha-hydroxyoxycodone, most commonly used as detectors following chromatographic separation. Ultraviolet-Visible (UV-Vis) spectroscopy is the most common detection method in routine HPLC analysis. uspnf.com Quantification is based on the Beer-Lambert law, where the absorbance of the analyte at a specific wavelength (e.g., 206 nm or 220 nm) is directly proportional to its concentration. uspnf.com While mass spectrometry provides more structural information, UV detection offers a robust, cost-effective, and reliable means for quantification in quality control settings.

Application as a Reference Standard in Pharmaceutical Research and Development

The availability of a well-characterized reference standard for 10-alpha-hydroxyoxycodone is essential for accurate analytical work in the pharmaceutical industry. synzeal.comnoramco.com

A reference standard is a highly purified compound used as a measurement benchmark. In the context of 10-alpha-hydroxyoxycodone, its reference standard is used for several critical applications:

Identification: Confirming the identity of a peak in a chromatogram by comparing its retention time to that of the standard.

Quantification: Preparing calibration curves to accurately determine the concentration of the impurity in a sample. forensicresources.org

Method Validation: Assessing the performance of analytical methods, including accuracy, precision, linearity, and sensitivity. fda.gov

Impurity profiling is the process of identifying and quantifying all impurities present in an active pharmaceutical ingredient (API). mt.com This is a regulatory requirement to ensure the safety and quality of the final drug product. mt.com 10-alpha-hydroxyoxycodone is recognized as a process-related impurity that can arise during the synthesis of oxycodone from thebaine. uspnf.comnoramco.comgoogle.commonash.edu

Analytical methods like HPLC and LC-MS/MS are used to generate an impurity profile of oxycodone batches. rsc.org By comparing the analytical results against the 10-alpha-hydroxyoxycodone reference standard, pharmaceutical scientists can precisely quantify its levels. uspnf.com This information is crucial for optimizing the synthetic process to minimize the formation of this and other impurities, ensuring that the final product meets the stringent purity requirements set by regulatory bodies like the FDA and EMA. mt.comgoogle.com

Method Validation and Quality Control Standards

The validation of analytical methods is a crucial process in ensuring the reliability and accuracy of results for the quantification and purity assessment of "10-Alfa-hydroxyoxycodone". This process demonstrates that a specific analytical procedure is suitable for its intended purpose. Adherence to established guidelines from regulatory bodies is essential for the validation of these methods. demarcheiso17025.comscielo.br Concurrently, robust quality control (QC) standards are necessary to guarantee the consistent performance of the validated methods over time.

Method validation for 10-Alfa-hydroxyoxycodone is guided by frameworks from organizations such as the U.S. Food and Drug Administration (FDA) and principles outlined by the International Council for Harmonisation (ICH). demarcheiso17025.com These guidelines stipulate the evaluation of several performance characteristics to ensure the analytical method is reliable, accurate, and reproducible. demarcheiso17025.comscielo.br High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly utilized technique for the analysis of opioids and their metabolites due to its high sensitivity and selectivity. rug.nlresearchgate.netdiva-portal.orgoup.comresearchgate.net

Key Method Validation Parameters

The validation process for analytical methods targeting 10-Alfa-hydroxyoxycodone encompasses the assessment of several key parameters:

Specificity and Selectivity: This parameter ensures the method can accurately identify and quantify 10-Alfa-hydroxyoxycodone, even in the presence of other substances expected in the sample, such as the parent compound oxycodone, other metabolites, or matrix components. oup.com Chromatographic separation is critical to distinguish between structurally similar compounds.

Linearity and Range: Linearity confirms that the method's response is directly proportional to the concentration of 10-Alfa-hydroxyoxycodone within a specific range. The range defines the upper and lower concentration limits for which the method remains accurate, precise, and linear. oup.com Correlation coefficients (r²) of ≥ 0.99 are typically considered acceptable. researchgate.net

Accuracy and Precision: Accuracy measures the closeness of the obtained results to the true value. Precision reflects the degree of agreement between repeated measurements of the same sample. Precision is often reported as the coefficient of variation (%CV) or relative standard deviation (%RSD), with intra- and inter-day precision values ideally below 15%. rug.nldiva-portal.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of 10-Alfa-hydroxyoxycodone that the method can detect, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. oup.com For bioanalytical methods, achieving low LOQs, often in the sub-ng/mL range, is crucial. diva-portal.org

Robustness: This parameter evaluates the method's resilience to small, deliberate variations in analytical parameters, such as changes in pH, temperature, or mobile phase composition, indicating its reliability during routine use.

Stability: Stability studies are conducted to determine if the concentration of 10-Alfa-hydroxyoxycodone in a sample remains unchanged under various storage and handling conditions, including freeze-thaw cycles and long-term storage. rug.nl

Illustrative Data from Method Validation Studies

The following tables provide examples of typical data generated during the validation of an LC-MS/MS method for 10-Alfa-hydroxyoxycodone quantification.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

|---|

Table 2: Accuracy and Precision

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

|---|---|---|---|---|

| 1.5 | 1.48 | 98.7 | < 10 | < 10 |

| 75 | 76.2 | 101.6 | < 5 | < 5 |

Table 3: LOD and LOQ

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

|---|

Quality Control Standards

Quality control is essential for the ongoing verification of a method's performance. QC samples are analyzed with each batch of study samples to ensure the reliability of the results.

Key Quality Control Practices:

Calibration Standards: A set of calibration standards is run with each analytical batch to generate a calibration curve, which is used to calculate the concentration of 10-Alfa-hydroxyoxycodone in the unknown samples.

Quality Control Samples: QC samples, typically prepared at low, medium, and high concentrations within the calibration range, are included in each run. The results for these samples must fall within predefined acceptance criteria (e.g., within ±15% of the nominal value) for the run to be considered valid. rug.nl

Internal Standards: A stable, isotopically labeled version of the analyte or a structurally similar compound is often used as an internal standard. It is added to all samples, calibrators, and QC samples to compensate for variability during sample preparation and analysis.

Reference Standards: The use of certified reference standards, such as those from the United States Pharmacopeia (USP), is fundamental for ensuring the identity, strength, quality, and purity of the substance being tested. synzeal.comusp.org

Through the rigorous application of method validation and ongoing quality control, analytical laboratories can ensure the generation of high-quality, defensible data for the quantification and purity assessment of 10-Alfa-hydroxyoxycodone. synzeal.com

Compound List

| Compound Name |

|---|

| 10-Alfa-hydroxyoxycodone |

Future Research Directions and Academic Implications

Exploration of Novel Synthetic Routes for Stereoselective Production

The availability of pure stereoisomers is fundamental for detailed pharmacological and metabolic studies. Currently, specific, high-yield synthetic routes for 10-Alfa-hydroxyoxycodone are not well-documented in publicly available literature. Future research should prioritize the development of novel synthetic methodologies that allow for the precise stereoselective production of this compound.

Key areas of exploration could include:

Chemoenzymatic Synthesis: Drawing inspiration from the synthesis of related compounds like (+)-10-keto-oxycodone, which utilized enzymatic dihydroxylation to establish absolute stereochemistry, similar approaches could be adapted for 10-Alfa-hydroxyoxycodone. mdpi.comnih.gov The use of specific enzymes could facilitate the stereoselective hydroxylation of an oxycodone precursor at the C-10 alpha position.

Asymmetric Catalysis: The application of chiral catalysts to direct the stereoselective oxidation of the oxycodone molecule at the C-10 position is a promising avenue. Research into transition-metal catalysts or organocatalysts could yield efficient and highly selective transformations.

The successful development of such synthetic routes would not only provide the necessary quantities of 10-Alfa-hydroxyoxycodone for further research but also contribute to the broader field of synthetic organic chemistry, particularly in the stereoselective functionalization of complex alkaloids.

Further Elucidation of Metabolic Fates and Enzymatic Mechanisms

Understanding the metabolic fate of 10-Alfa-hydroxyoxycodone is crucial to comprehending its potential physiological role and pharmacokinetic profile. The metabolism of oxycodone is known to be complex, primarily involving cytochrome P450 (CYP) enzymes such as CYP3A4 and CYP2D6, which lead to the formation of noroxycodone and oxymorphone, respectively. nih.govnih.govnih.govresearchgate.net However, the specific enzymes involved in the formation and further metabolism of 10-Alfa-hydroxyoxycodone are yet to be identified.

Future research in this area should focus on:

In Vitro Metabolic Studies: Incubations of 10-Alfa-hydroxyoxycodone with human liver microsomes and specific recombinant CYP enzymes would help identify the key enzymes responsible for its formation from oxycodone and its subsequent metabolic clearance. nih.govojp.gov

In Vivo Animal Studies: Administration of 10-Alfa-hydroxyoxycodone to animal models would allow for the identification of its metabolites in biological matrices such as plasma and urine. This would provide a comprehensive picture of its metabolic pathways and excretion profile.

Identification of Glucuronide Conjugates: A significant pathway for the elimination of opioid metabolites is through glucuronidation. researchgate.net Investigating the potential for 10-Alfa-hydroxyoxycodone to undergo conjugation with glucuronic acid is a critical aspect of understanding its complete metabolic fate.

A thorough elucidation of the metabolic pathways of 10-Alfa-hydroxyoxycodone will provide valuable insights into potential drug-drug interactions and inter-individual variability in oxycodone metabolism.

Advanced Preclinical Pharmacological Characterization in Complex Biological Systems

Future preclinical studies should include:

Receptor Binding Assays: Quantitative binding assays are needed to determine the affinity of 10-Alfa-hydroxyoxycodone for the mu, delta, and kappa opioid receptors. mlo-online.com This will establish whether it is a potential ligand for these receptors.

In Vitro Functional Assays: Functional assays, such as GTPγS binding or cAMP inhibition assays, will reveal whether 10-Alfa-hydroxyoxycodone acts as an agonist, antagonist, or partial agonist at the opioid receptors.

In Vivo Behavioral Studies: Should in vitro studies indicate significant receptor affinity and activity, in vivo studies in animal models of pain will be necessary to assess its analgesic efficacy and potential side effects.

Characterizing the pharmacological profile of 10-Alfa-hydroxyoxycodone will clarify whether it is an active metabolite contributing to the analgesic or adverse effects of oxycodone, or an inactive metabolite. This knowledge has significant implications for understanding the complete mechanism of action of the parent drug.

Development of New Analytical Techniques for Isomer Differentiation

The presence of multiple chiral centers in the oxycodone molecule means that its hydroxylated metabolites can exist as various stereoisomers. clinpgx.org The development of robust analytical methods capable of separating and quantifying these isomers is essential for accurate metabolic and pharmacokinetic studies.

Future advancements in analytical chemistry should focus on:

Chiral Chromatography: The use of chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) is a well-established technique for separating enantiomers and diastereomers. nih.govmdpi.comnih.govamericanpharmaceuticalreview.comresearchgate.net Research should be directed towards developing specific chiral HPLC methods for the baseline separation of 10-Alfa-hydroxyoxycodone from its other potential stereoisomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Highly sensitive and selective LC-MS/MS methods are the gold standard for the quantification of drugs and their metabolites in biological matrices. diva-portal.orgrug.nlnih.govnih.govdiva-portal.org The development of a validated LC-MS/MS method for 10-Alfa-hydroxyoxycodone would be crucial for its detection and quantification in in vitro and in vivo studies.

Capillary Electrophoresis (CE): CE offers an alternative high-efficiency separation technique that could be explored for the chiral separation of hydroxylated oxycodone metabolites. americanpharmaceuticalreview.com

The availability of such analytical tools is a prerequisite for any meaningful investigation into the stereoselective metabolism and pharmacology of 10-hydroxyoxycodone isomers.

Potential as a Chemical Probe or Research Tool

High-quality chemical probes are invaluable tools for dissecting the function of biological targets. nih.gov Should 10-Alfa-hydroxyoxycodone be found to possess unique and selective pharmacological properties, it could be developed into a valuable research tool.

Potential applications include:

Selective Opioid Receptor Ligand: If 10-Alfa-hydroxyoxycodone demonstrates high affinity and selectivity for a particular opioid receptor subtype, it could be used to probe the function of that receptor in various physiological and pathological processes. researchgate.netacs.orgnih.gov

Fluorescently Labeled Probes: The synthesis of fluorescently labeled derivatives of 10-Alfa-hydroxyoxycodone could enable the visualization of opioid receptor localization and trafficking in living cells, providing insights into receptor dynamics. innovations-report.com

Reference Standard: As a well-characterized metabolite, 10-Alfa-hydroxyoxycodone is essential as a reference standard for forensic and clinical toxicology to accurately identify and quantify oxycodone metabolism. noramco.comsynzeal.comnoramco.comsynzeal.comkmpharma.in

The development of 10-Alfa-hydroxyoxycodone as a chemical probe would not only advance our understanding of opioid receptor biology but also provide a valuable reagent for the broader neuroscience research community.

Q & A

Q. How should longitudinal studies on 10-Alfa-hydroxyoxycodone’s neurotoxic effects be designed?

- Methodological Answer : Implement staggered dosing regimens in animal models with endpoints like glial activation (IHC for GFAP) and synaptic density (electron microscopy). Use mixed-effects models to account for inter-individual variability. Include sham controls to isolate compound-specific effects .

Methodological Frameworks and Tools

- Data Analysis : Use R or Python for dose-response modeling (e.g., EC50 calculations via nonlinear regression) .

- Ethical Compliance : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation .

- Synthesis Validation : Adhere to ICH Q2(R1) guidelines for analytical method validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.